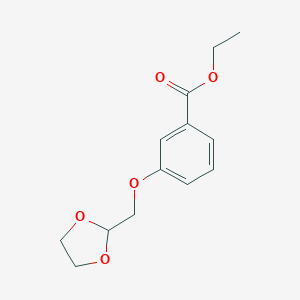

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

説明

Synthesis Analysis

The synthesis of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its related compounds involves multiple steps, including the use of 1,3-dioxolane derivatives. For example, the photocrosslinking of polymethoxymethylstyrene and copolymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene highlights the role of 1,3-dioxolane structures in the synthesis of complex molecules. These methods demonstrate the versatility of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate derivatives in chemical synthesis and materials science (Fukuda & Nakashima, 1983).

Molecular Structure Analysis

The molecular structure of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate and its derivatives can be elucidated through techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the compound's conformation and intramolecular interactions, as seen in studies of related molecules (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate participates in a variety of chemical reactions, including photocrosslinking and interactions with UV light, which alters its chemical structure and properties. Such reactions are crucial for applications in polymer chemistry and materials science (Fukuda & Nakashima, 1983).

Physical Properties Analysis

The physical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, including its solubility and photoreactivity, are significant for its application in materials science. These properties are often studied through solubility measurements and spectroscopic analysis, providing insights into the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, such as its reactivity towards different reagents and under different conditions, are central to its applications in organic synthesis and polymer chemistry. Studies on its photocrosslinking behavior and interactions with UV light offer valuable information about its chemical stability and potential uses (Fukuda & Nakashima, 1983).

科学的研究の応用

Photocrosslinking in Polymers

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, along with similar compounds, has been utilized in the study of photocrosslinking in polymers. Fukuda and Nakashima (1983) explored the photocrosslinking behavior of polymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene, which are related to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate. They found that these compounds could be easily crosslinked by UV irradiation due to the presence of 1,3-dioxolane structure and the benzyl methyl ether structure (Fukuda & Nakashima, 1983).

Antagonists in Silkworm Larvae

The compound and its derivatives have also been studied for their anti-juvenile hormone activity in silkworm larvae. For example, Furuta et al. (2010) synthesized derivatives and evaluated their biological activities, finding significant precocious metamorphosis-inducing activity in certain larvae, a process that involves the decrease of juvenile hormone in the hemolymph (Furuta et al., 2010).

Cyclization and Dioxolenylium Ions

Allen et al. (1990) investigated the reactions of 1-ethynyl benzoates, which are structurally similar to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate. They observed cyclization to form 2-hydroxy-1,3-dioxolenes, confirming a pathway important in organic synthesis (Allen et al., 1990).

Antibacterial Activity and Molecular Docking

The related compound, Ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, was synthesized and evaluated for its antibacterial properties by Shakir et al. (2020). This research underscores the potential of Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate derivatives in antimicrobial applications (Shakir et al., 2020).

Radical Stability in Free Radical Reactions

Bumgardner and Burgess (2000) studied Ethyl 3,3-difluoro-2-methylpropenoate, a compound related to Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, focusing on its behavior under free radical conditions. Their findings contribute to the understanding of radical stability, which is crucial in chemical synthesis (Bumgardner & Burgess, 2000).

特性

IUPAC Name |

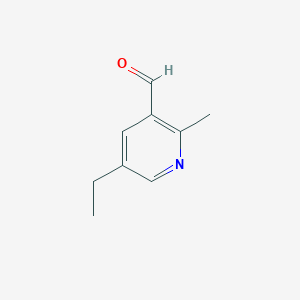

ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUHWYZQAUTDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592244 | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate | |

CAS RN |

850348-88-8 | |

| Record name | Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850348-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。